molecular formula C26H27N3O6S2 B387845 N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B387845
M. Wt: 541.6g/mol
InChI Key: HHNBVLRPPVSDBF-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a hydrazinoethyl moiety, and a thietanyloxybenzylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the hydrazinoethyl intermediate: This step involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazinoethyl group.

    Introduction of the thietanyloxybenzylidene group: This step involves the reaction of the hydrazinoethyl intermediate with a thietanyloxybenzylidene precursor under specific conditions to form the desired intermediate.

    Coupling with the sulfonamide group: The final step involves coupling the intermediate with a sulfonamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein binding.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
  • 2-(2,5-dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate
  • 2-(2,5-dimethylphenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H27N3O6S2

Molecular Weight

541.6g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C26H27N3O6S2/c1-33-21-12-13-25(34-2)24(14-21)29(37(31,32)23-6-4-3-5-7-23)16-26(30)28-27-15-19-8-10-20(11-9-19)35-22-17-36-18-22/h3-15,22H,16-18H2,1-2H3,(H,28,30)/b27-15+

InChI Key

HHNBVLRPPVSDBF-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4

SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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